![molecular formula C14H12BrNO2S B11823062 2-((4'-Bromo-[1,1'-biphenyl]-4-yl)sulfinyl)acetamide](/img/structure/B11823062.png)
2-((4'-Bromo-[1,1'-biphenyl]-4-yl)sulfinyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((4’-Bromo-[1,1’-biphenyl]-4-yl)sulfinyl)acetamide is an organic compound that features a biphenyl structure with a bromine atom and a sulfinyl group attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4’-Bromo-[1,1’-biphenyl]-4-yl)sulfinyl)acetamide typically involves the following steps:
Bromination of Biphenyl: The initial step involves the bromination of biphenyl to introduce a bromine atom at the 4’ position. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe).
Sulfinylation: The brominated biphenyl is then subjected to sulfinylation to introduce the sulfinyl group. This can be done using a sulfinyl chloride reagent in the presence of a base such as triethylamine.
Acetamidation: Finally, the sulfinylated biphenyl is reacted with acetamide to form the desired compound. This step may require the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-((4’-Bromo-[1,1’-biphenyl]-4-yl)sulfinyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to remove the sulfinyl group, potentially using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this include sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4
Substitution: NaN3, KCN
Major Products
Oxidation: Sulfone derivatives
Reduction: De-sulfinylated biphenyl
Substitution: Azido or cyano derivatives
Wissenschaftliche Forschungsanwendungen
2-((4’-Bromo-[1,1’-biphenyl]-4-yl)sulfinyl)acetamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound may be used in studies related to enzyme inhibition and protein interactions due to its structural features.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-((4’-Bromo-[1,1’-biphenyl]-4-yl)sulfinyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The bromine and sulfinyl groups can participate in various interactions, including hydrogen bonding and van der Waals forces, which can modulate the activity of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-1,1’-biphenyl: Lacks the sulfinyl and acetamide groups, making it less versatile in terms of chemical reactivity.
4-Sulfinyl-1,1’-biphenyl: Lacks the bromine atom, which may reduce its applicability in certain substitution reactions.
2-Acetamido-1,1’-biphenyl: Lacks both the bromine and sulfinyl groups, limiting its potential interactions with molecular targets.
Uniqueness
2-((4’-Bromo-[1,1’-biphenyl]-4-yl)sulfinyl)acetamide is unique due to the presence of both the bromine and sulfinyl groups, which provide a combination of reactivity and interaction potential not found in the similar compounds listed above.
Eigenschaften
Molekularformel |
C14H12BrNO2S |
|---|---|
Molekulargewicht |
338.22 g/mol |
IUPAC-Name |
2-[4-(4-bromophenyl)phenyl]sulfinylacetamide |
InChI |
InChI=1S/C14H12BrNO2S/c15-12-5-1-10(2-6-12)11-3-7-13(8-4-11)19(18)9-14(16)17/h1-8H,9H2,(H2,16,17) |
InChI-Schlüssel |
QGWCRLHTCRXBQM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)Br)S(=O)CC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



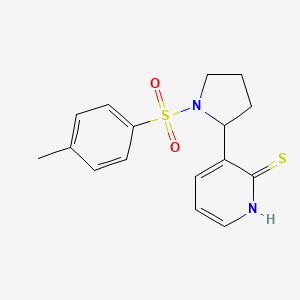
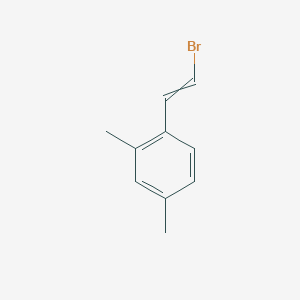
![3-[2-(Difluoromethoxy)-3-methoxyphenyl]prop-2-enoic acid](/img/structure/B11822995.png)
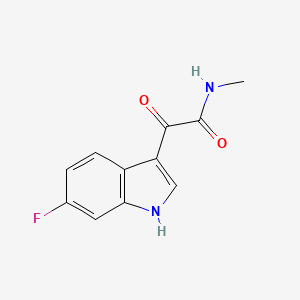
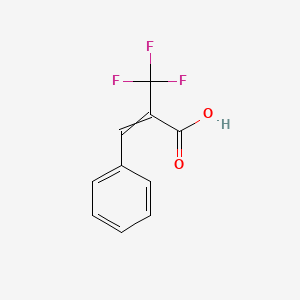
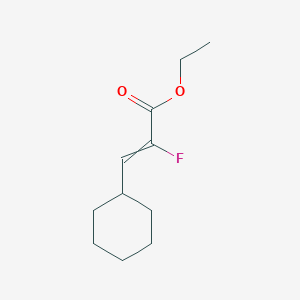
![6-Fluoro-5,8,9,10-tetrahydrobenzo[8]annulen-5-one](/img/structure/B11823020.png)


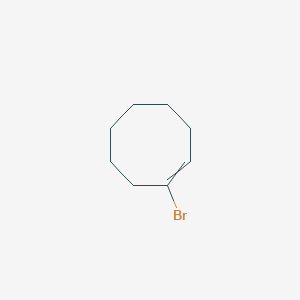
![[(2R,3S,4R,5R,6S)-3,4,6-triacetyloxy-5-[(2-azidoacetyl)amino]oxan-2-yl]methyl acetate](/img/structure/B11823033.png)
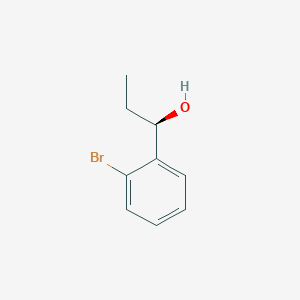
![5-[(3-bromophenyl)methylidene]-3-(2,4-dichlorobenzoyl)-2-sulfanylideneimidazolidin-4-one](/img/structure/B11823065.png)
